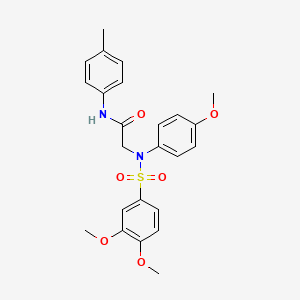
2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(p-tolyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DASAM-4 and is a member of the sulfonamide family of compounds. DASAM-4 has been found to have potential applications in the field of medicinal chemistry due to its unique structure and mechanism of action.
Wirkmechanismus
DASAM-4 acts as a competitive inhibitor of carbonic anhydrase and acetylcholinesterase. It binds to the active site of these enzymes, preventing their normal function. This inhibition can result in a decrease in the production of bicarbonate ions and the breakdown of acetylcholine, which can have therapeutic effects.
Biochemical and Physiological Effects:
DASAM-4 has been found to have several biochemical and physiological effects. Inhibition of carbonic anhydrase can result in a decrease in the production of bicarbonate ions, which can be useful in the treatment of conditions such as glaucoma and epilepsy. Inhibition of acetylcholinesterase can result in an increase in the levels of acetylcholine, which can be useful in the treatment of conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DASAM-4 in lab experiments is its specificity for carbonic anhydrase and acetylcholinesterase. This specificity can allow for more targeted inhibition of these enzymes, reducing the potential for off-target effects. One limitation of using DASAM-4 is its relatively low potency compared to other inhibitors of these enzymes.
Zukünftige Richtungen
There are several potential future directions for research on DASAM-4. One area of interest is the development of more potent analogs of DASAM-4 that can be used in the treatment of various conditions. Another area of interest is the investigation of the potential of DASAM-4 as a diagnostic tool for the detection of carbonic anhydrase and acetylcholinesterase activity in various tissues. Additionally, the potential of DASAM-4 as a tool for the study of the role of these enzymes in various physiological processes could be explored.
Conclusion:
In conclusion, DASAM-4 is a chemical compound that has been synthesized for scientific research purposes. It has potential applications in the field of medicinal chemistry due to its unique structure and mechanism of action. DASAM-4 has been found to have inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase. Its specificity for these enzymes can allow for more targeted inhibition, reducing the potential for off-target effects. There are several potential future directions for research on DASAM-4, including the development of more potent analogs and the investigation of its potential as a diagnostic tool.
Synthesemethoden
The synthesis of DASAM-4 involves several steps, including the reaction of 4-methoxyaniline with p-toluenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with 3,4-dimethoxybenzylamine to form the final product, DASAM-4. The synthesis of DASAM-4 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
DASAM-4 has been studied for its potential applications in the field of medicinal chemistry. It has been found to have inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects.
Eigenschaften
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-5-7-18(8-6-17)25-24(27)16-26(19-9-11-20(30-2)12-10-19)33(28,29)21-13-14-22(31-3)23(15-21)32-4/h5-15H,16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUHZKGWBWMHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


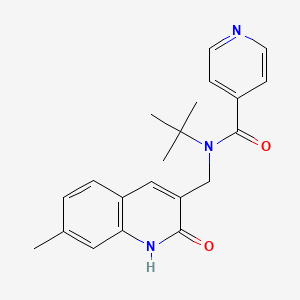

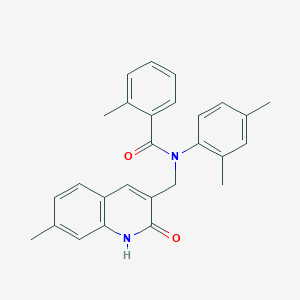
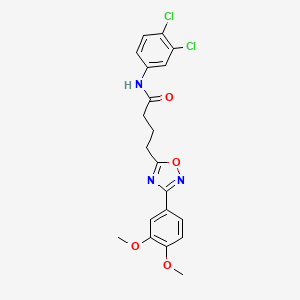
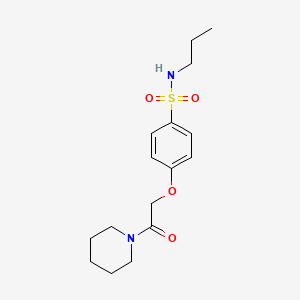
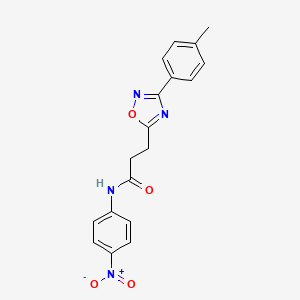


![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)


![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
